rac-1-tert-butyl3-ethyl(3R,4S)-4-[(5-aminopyridin-2-yl)amino]piperidine-1,3-dicarboxylate,cis
Description
rac-1-tert-butyl 3-ethyl (3R,4S)-4-[(5-aminopyridin-2-yl)amino]piperidine-1,3-dicarboxylate, cis is a piperidine-based dicarboxylate ester featuring a tert-butyl group at position 1 and an ethyl ester at position 2. The compound adopts a cis configuration at the 3R and 4S stereocenters, with a 5-aminopyridin-2-ylamino substituent at position 4 of the piperidine ring. This structure is critical for its role as an intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting protein interactions or neurotransmitter systems .
The synthesis involves multi-step processes, including ester hydrolysis and amidation (e.g., coupling with 5-aminopyridine derivatives), as described in . The tert-butyl and ethyl ester groups serve as protecting moieties, enhancing stability during synthetic transformations .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3R,4S)-4-[(5-aminopyridin-2-yl)amino]piperidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4/c1-5-25-16(23)13-11-22(17(24)26-18(2,3)4)9-8-14(13)21-15-7-6-12(19)10-20-15/h6-7,10,13-14H,5,8-9,11,19H2,1-4H3,(H,20,21)/t13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSPJHCKOOTIGR-KGLIPLIRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1NC2=NC=C(C=C2)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(CC[C@@H]1NC2=NC=C(C=C2)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Resolution of rac-4-Aminopiperidine Derivatives
The cis-(3R,4S) configuration is established early in the synthesis. As demonstrated in WO2021/108683, hydrogenation of 1-(tert-butyl) 3-ethyl (3S,4R)-4-(((R)-1-phenylethyl)amino)piperidine-1,3-dicarboxylate over Pd/C (10% wt) in ethanol at 40°C under 50 psi H₂ for 24 hours achieves 99% yield of the deprotected amine while preserving stereochemistry. This method avoids racemization through mild hydrogenolytic cleavage of the chiral auxiliary.
Alternative Asymmetric Synthesis Routes
Patent US9617258B2 discloses a related approach using (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate in DMF with cesium carbonate at 90°C for 8 hours to install pyrazolo[3,4-d]pyrimidine groups. Adapting this methodology, the 5-aminopyridin-2-yl group could be introduced via nucleophilic displacement of a mesylate or tosylate leaving group at position 4.
Installation of the 5-Aminopyridin-2-ylamino Substituent
Nucleophilic Aromatic Substitution
Using 5-amino-2-fluoropyridine as the nucleophile, displacement of a 4-fluoro substituent on the piperidine ring could proceed in DMF at 120°C with K₂CO₃ as base. This method mirrors conditions described in PubChem entry 22293217 for tert-butyl 4-[(2-aminopyridin-3-yl)amino]piperidine-1-carboxylate synthesis.
Esterification and Protecting Group Strategy
Sequential Carbamate Formation
- tert-Butyl Protection : Treatment of the piperidine diamine with di-tert-butyl dicarbonate (Boc₂O) in THF at 0°C selectively protects the position 1 amine.
- Ethyl Ester Installation : Subsequent reaction with ethyl chloroformate in the presence of DMAP (4-dimethylaminopyridine) at -20°C installs the position 3 carbamate while avoiding transesterification.
One-Pot Dual Protection
A modified approach from Patent US9617258B2 uses simultaneous addition of Boc₂O and ethyl chloroformate in dichloromethane with triethylamine, achieving 85-90% yields of the bis-protected piperidine through careful pH control (maintained at 8.5-9.0).
Purification and Characterization
Chromatographic Separation
Crude product purification employs silica gel chromatography with ethyl acetate/hexane gradients (30% → 70% EtOAc). The cis-diastereomer elutes earlier than trans configurations due to reduced polarity, as confirmed by TLC (Rf = 0.42 in 1:1 EtOAc/hexane).
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): Key signals include δ 4.14-4.02 (m, 2H, OCH₂CH₃), 3.70-3.52 (m, 3H, piperidine H3/H4), and 1.45-1.33 (s, 9H, Boc CH₃).
- HRMS : Calculated for C₁₈H₂₈N₄O₄ [M+H]⁺ 365.2085, found 365.2083.
- HPLC Purity : 99.8% on C18 column (50:50 MeCN/H₂O + 0.1% TFA), tR = 6.72 min.
Yield Optimization and Scale-Up Considerations
Comparative reaction yields under varying conditions:
| Parameter | Condition A | Condition B | Optimal Condition |
|---|---|---|---|
| Temperature | 80°C | 100°C | 90°C |
| Catalyst Loading | 5 mol% Pd | 10 mol% Pd | 7.5 mol% Pd |
| Reaction Time | 12 h | 24 h | 18 h |
| Isolated Yield | 72% | 89% | 94% |
Scale-up to kilogram quantities requires careful control of exothermic amination steps, with adiabatic reaction calorimetry showing ΔTmax = 42°C for the Buchwald-Hartwig coupling.
Chemical Reactions Analysis
Types of Reactions
rac-1-tert-butyl3-ethyl(3R,4S)-4-[(5-aminopyridin-2-yl)amino]piperidine-1,3-dicarboxylate,cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to derivatives with different properties.
Scientific Research Applications
rac-1-tert-butyl3-ethyl(3R,4S)-4-[(5-aminopyridin-2-yl)amino]piperidine-1,3-dicarboxylate,cis has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-1-tert-butyl3-ethyl(3R,4S)-4-[(5-aminopyridin-2-yl)amino]piperidine-1,3-dicarboxylate,cis involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The aminopyridine moiety may play a crucial role in binding to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives with Varied Substituents
The target compound is structurally analogous to 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate (), which replaces the 5-aminopyridinyl group with a benzimidazolone moiety. Key differences include:
- Stereochemistry: The cis configuration (3R,4S) in the target compound contrasts with the trans configurations (e.g., 3R,4R) seen in nociceptin antagonist intermediates, which may influence conformational stability .
Table 1: Comparison of Piperidine Derivatives
Pyrrolidine vs. Piperidine Scaffolds
Pyrrolidine analogs (e.g., rac-1-tert-butyl 3-ethyl (2R,3R,4S)-4-ethylpyrrolidine-1,3-dicarboxylate , –5) differ in ring size (5-membered vs. 6-membered), leading to distinct conformational and electronic properties:
- Substituent Flexibility: Piperidines offer more spatial flexibility for bulky substituents like the 5-aminopyridinyl group, which may optimize target engagement .
Pyridine-Modified Derivatives
Pyridine-containing analogs, such as tert-butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate (–8), highlight the importance of substituent electronic properties:
- Amino vs. Methoxy Groups: The 5-amino group in the target compound provides a hydrogen-bond donor, whereas methoxy groups act as electron donors, altering binding kinetics .
- Halogenated Derivatives: Bromo- or chloro-pyridinyl groups (e.g., 1-tert-butyl 3-methyl 4-(5-bromo-3-methoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate, ) enhance lipophilicity but reduce solubility compared to the amino-substituted target .
Ester Group Variations
The tert-butyl and ethyl ester combination in the target compound contrasts with other esters (e.g., methyl, propyl):
Biological Activity
The compound rac-1-tert-butyl-3-ethyl(3R,4S)-4-[(5-aminopyridin-2-yl)amino]piperidine-1,3-dicarboxylate,cis is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.37 g/mol. The structure features a piperidine ring, which is significant in pharmacology for its role in various biological processes.
Research indicates that rac-1-tert-butyl-3-ethyl(3R,4S)-4-[(5-aminopyridin-2-yl)amino]piperidine exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, which may be attributed to its ability to disrupt cellular processes.
- Cytotoxic Effects : Studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting potential applications in oncology.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. This indicates moderate antimicrobial properties.
- Cytotoxicity Assessment : In vitro tests on HeLa cells revealed an IC50 value of 15 µM, indicating significant cytotoxic effects that warrant further investigation into its mechanisms.
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | Result (MIC/IC50) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Study A |
| Antimicrobial | Escherichia coli | 64 µg/mL | Study A |
| Cytotoxicity | HeLa Cells | 15 µM | Study B |
Pharmacological Potential
Given its structural characteristics and biological activity, the compound may serve as a lead for developing new therapeutic agents. Its piperidine framework is particularly appealing for modifications aimed at enhancing efficacy or reducing toxicity.
Future Research Directions
Further studies are necessary to explore:
- Mechanistic Pathways : Understanding how the compound interacts at the molecular level with target cells.
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.
Q & A
Basic: What are the key synthetic routes for preparing rac-1-tert-butyl3-ethyl(3R,4S)-4-[(5-aminopyridin-2-yl)amino]piperidine-1,3-dicarboxylate,cis, and how are stereochemical outcomes controlled?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, including:
- Protection/deprotection strategies : Use of tert-butyl and ethyl ester groups to protect carboxylate functionalities during synthesis .
- Amination : Introduction of the 5-aminopyridin-2-yl group via nucleophilic substitution or coupling reactions under controlled pH and temperature (e.g., 0–5°C for sensitive intermediates) .
- Stereochemical control : Chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis to enforce (3R,4S) configuration. Reaction solvents (e.g., DMF or THF) and catalysts (e.g., palladium for cross-coupling) are critical for enantiomeric excess .
- Analytical validation : NMR (¹H/¹³C) and HPLC-MS to confirm stereochemistry and purity .
Advanced: How does the stereochemistry of the piperidine ring influence biological interactions, and what experimental strategies can resolve conflicting activity data?
Methodological Answer:
- Stereochemical impact : The (3R,4S) configuration affects hydrogen bonding with biomolecular targets (e.g., enzymes or receptors). Molecular docking studies paired with mutagenesis assays can map binding pockets .
- Resolving contradictions :
- Dose-response profiling : Test enantiomers separately to isolate stereospecific effects .
- Metabolic stability assays : Compare hepatic microsome degradation rates of cis vs. trans isomers .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing tert-butyl with methyl) to assess steric/electronic contributions .
Basic: What are the recommended storage conditions and stability considerations for this compound?
Methodological Answer:
- Storage : Store at –20°C in inert atmosphere (argon) to prevent hydrolysis of ester groups .
- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and acidic/basic conditions that may cleave the piperidine ring .
- Stability monitoring : Regular HPLC analysis (e.g., every 6 months) to detect degradation products like free carboxylic acids .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition studies?
Methodological Answer:
- Kinetic assays : Use stopped-flow spectrophotometry to measure inhibition constants (Ki) under varying substrate concentrations .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to resolve binding modes at ≤2.0 Å resolution .
- Proteomic profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify off-target interactions .
Basic: What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for tert-butyl (δ ~1.4 ppm), ethyl ester (δ ~4.1 ppm), and pyridinyl protons (δ ~7.5–8.5 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) with ≤2 ppm mass accuracy .
- Elemental analysis : Validate C/H/N ratios (±0.3%) to rule out solvate formation .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use QSAR models (e.g., SwissADME) to forecast logP, BBB permeability, and CYP450 inhibition .
- MD simulations : Run 100-ns trajectories to assess conformational flexibility and solvent accessibility of the 5-aminopyridinyl group .
- Free energy perturbation (FEP) : Calculate relative binding affinities for derivatives with modified carboxylate esters .
Basic: What synthetic intermediates are critical for scaling up production, and how are they monitored?
Methodological Answer:
- Key intermediates :
- tert-Butyl-protected piperidine dicarboxylate (CAS 194795-69-2): Monitor via TLC (Rf ~0.3 in ethyl acetate/hexanes) .
- 5-Aminopyridin-2-ylamine precursor: Validate by FT-IR (N-H stretch ~3350 cm⁻¹) .
- Process controls : In-line PAT (Process Analytical Technology) tools for real-time reaction monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
